molecular formula C16H22N2O4S2 B2776307 N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide CAS No. 863512-36-1

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide

Cat. No.: B2776307
CAS No.: 863512-36-1
M. Wt: 370.48
InChI Key: CFYKSRSKEFPBNJ-UHFFFAOYSA-N
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Description

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring structure. This particular compound is characterized by the presence of a 3,4-dimethoxyphenyl group attached to the thiazole ring, which is further linked to an ethyl chain and a propane-1-sulfonamide group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Preparation Methods

The synthesis of N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the Hantzsch thiazole synthesis, which includes the condensation of α-haloketones with thioamides. The reaction conditions often require the use of solvents such as ethanol or acetic acid and may involve heating to facilitate the reaction .

For industrial production, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in high purity .

Chemical Reactions Analysis

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the sulfonamide group to an amine.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the positions ortho and para to the methoxy groups.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide may yield the corresponding sulfone, while reduction with lithium aluminum hydride will produce the amine derivative .

Scientific Research Applications

Comparison with Similar Compounds

N-(2-(2-(3,4-dimethoxyphenyl)thiazol-4-yl)ethyl)propane-1-sulfonamide can be compared with other thiazole derivatives, such as:

    2-Phenylthiazole: Known for its antimicrobial properties, this compound lacks the sulfonamide group, which may affect its solubility and biological activity.

    4-Methylthiazole: This compound is used as a flavoring agent and has a simpler structure compared to this compound.

    Thiamine (Vitamin B1): Thiamine contains a thiazole ring and is essential for carbohydrate metabolism.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. Its potential as a therapeutic agent and its versatility in chemical synthesis make it a valuable compound for further research and development .

Properties

IUPAC Name

N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4S2/c1-4-9-24(19,20)17-8-7-13-11-23-16(18-13)12-5-6-14(21-2)15(10-12)22-3/h5-6,10-11,17H,4,7-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYKSRSKEFPBNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NCCC1=CSC(=N1)C2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301323480
Record name N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

51.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24815352
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

863512-36-1
Record name N-[2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl]propane-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301323480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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